An In-depth Technical Guide to 2-Bromo-5-chloropyrimidine
An In-depth Technical Guide to 2-Bromo-5-chloropyrimidine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 2-Bromo-5-chloropyrimidine, a halogenated pyrimidine with significant potential in synthetic chemistry and drug discovery.
Note on Isomerism and CAS Numbers: It is crucial to distinguish 2-Bromo-5-chloropyrimidine (CAS Number: 124405-67-0) from its isomer, 5-Bromo-2-chloropyrimidine (CAS Number: 32779-36-5).[1][2][3][4][5][6][7] The latter is a well-documented intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1][6] This guide will focus on the properties and reactivity of 2-Bromo-5-chloropyrimidine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5-chloropyrimidine is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| CAS Number | 124405-67-0 |
| Molecular Formula | C₄H₂BrClN₂ |
| Molecular Weight | 193.43 g/mol |
| Appearance | Solid |
| Purity | >97.0% (GC) |
Synthesis of 2-Bromo-5-chloropyrimidine
While specific, detailed experimental protocols for the synthesis of 2-Bromo-5-chloropyrimidine are not extensively reported in publicly available literature, general methods for the synthesis of halogenated pyrimidines can be adapted. A common strategy involves the halogenation of a suitable pyrimidine precursor. For instance, the synthesis could potentially be achieved through a multi-step process starting from a commercially available pyrimidine derivative, involving sequential bromination and chlorination reactions. Researchers should consider established methods for the regioselective introduction of halogens onto the pyrimidine ring, taking into account the directing effects of existing substituents.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-Bromo-5-chloropyrimidine lies in the differential reactivity of its two halogen substituents. The pyrimidine ring is electron-deficient, which influences the reactivity of the C-Br and C-Cl bonds in different types of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-halogen bond reactivity generally follows the order C-I > C-Br > C-Cl.[8][9] This suggests that the C-Br bond at the 2-position of 2-Bromo-5-chloropyrimidine would be more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 5-position.[8] This differential reactivity allows for selective functionalization at the 2-position.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the positions of the halogen atoms on the electron-deficient pyrimidine ring are critical. The halogen at the 2-position is activated by the adjacent ring nitrogens, making it susceptible to nucleophilic attack.[10][11] Therefore, selective substitution of the bromo group at the 2-position with various nucleophiles (e.g., amines, alcohols, thiols) can be anticipated.[10]
Experimental Protocols
The following are generalized experimental protocols for key transformations involving dihalogenated pyrimidines. These should be considered as starting points, and optimization for 2-Bromo-5-chloropyrimidine is recommended.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a dihalogenated pyrimidine with a boronic acid.[8]
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-Bromo-5-chloropyrimidine (1.0 equiv.), the desired boronic acid (1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[8]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[8]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of a dihalogenated pyrimidine.[8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[8]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add a degassed solvent (e.g., toluene), followed by 2-Bromo-5-chloropyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).[8]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by an appropriate method, such as column chromatography.
Role in Drug Discovery and Signaling Pathways
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[12][13][14] Substituted pyrimidines can interact with a wide range of biological targets, such as kinases, by forming hydrogen bonds and acting as bioisosteres for other aromatic systems.[14][15]
While specific studies detailing the biological activity or the role of 2-Bromo-5-chloropyrimidine in signaling pathways are not prevalent in the reviewed literature, its potential as a versatile building block allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, derivatives of substituted pyrimidines have been shown to act as selective 5-HT2C agonists and to be involved in the BMP2/SMAD1 signaling pathway, which is crucial for bone formation.[15][16] The strategic functionalization of the 2- and 5-positions of 2-Bromo-5-chloropyrimidine could lead to the discovery of novel modulators of these or other important biological pathways.
References
- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 2. 124405-67-0 | 2-Bromo-5-chloro-pyrimidine| 2-Bromo-5-chloropyrimidine;5-Chloro-2-bromopyrimidine|BioChemPartner [biochempartner.com]
- 3. Pyrimidine, 2-bromo-5-chloro- | 124405-67-0 [chemicalbook.com]
- 4. CAS 124405-67-0 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 124405-67-0|2-Bromo-5-chloropyrimidine|BLD Pharm [bldpharm.com]
- 6. molkem.com [molkem.com]
- 7. Synthonix, Inc > 124405-67-0 | 2-bromo-5-chloropyrimidine [synthonix.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. sjomr.org.in [sjomr.org.in]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
